4-Bromo-1-butanesulfonic acid
Overview
Description
4-Bromo-1-butanesulfonic acid , also known as 4-Bromobutane-1-sulfonic acid , is a chemical compound with the molecular formula C₄H₉BrO₃S . It is a sulfonic acid derivative containing a bromine atom attached to a butyl chain. The compound is typically found as its sodium salt (this compound, sodium salt) .
Synthesis Analysis
The synthesis of this compound involves the bromination of 1-butanesulfonic acid. The bromination can occur via electrophilic substitution, where a bromine molecule replaces a hydrogen atom on the butyl group. The reaction is typically carried out using bromine or a brominating agent in an appropriate solvent .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, esterification, and acid-base reactions. For instance, it can react with nucleophiles (such as amines) to form amides or other derivatives. Additionally, it can be used as a reagent in organic synthesis for introducing the butanesulfonic acid group into other molecules .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for 4-Bromo-1-butanesulfonic acid depends on its specific application. As a sulfonic acid derivative, it can act as a strong acid, facilitating proton transfer reactions. Its reactivity is influenced by the presence of the bromine atom, which can enhance or modify its behavior in various chemical processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromobutane-1-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMBDQMIHMOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202239 | |
Record name | 4-Bromo-1-butanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5395-26-6, 7762-89-2 | |
Record name | 4-Bromo-1-butanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-1-butanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-butanesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVS42P6YDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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